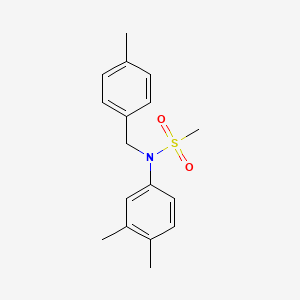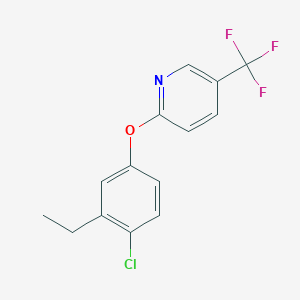![molecular formula C17H17ClN2O2 B5823780 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5823780.png)
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide, also known as CMPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide is not fully understood. However, it has been proposed that 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has also been found to modulate the activity of various cytokines and chemokines involved in the immune response.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has also been found to inhibit the activity of COX-2 and reduce the production of prostaglandins. In addition, 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has been found to modulate the activity of various immune cells such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide is a useful tool for scientific research as it exhibits a wide range of biochemical and physiological effects. It has been found to be effective in various experimental models of inflammation and autoimmune diseases. However, one limitation of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several potential future directions for research on 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide. Another area of interest is the investigation of the potential use of 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide in the treatment of various autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of novel drug delivery systems for 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide could improve its solubility and bioavailability, making it a more effective tool for scientific research.
Méthodes De Synthèse
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-chloro-2-methylaniline with propionyl chloride to form N-(4-chloro-2-methylphenyl)propanamide. This compound is then reacted with 3-aminobenzoic acid to form 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide.
Applications De Recherche Scientifique
2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has been extensively used in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. 2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide has also been found to modulate the immune system and has been investigated for its potential use in the treatment of various autoimmune diseases.
Propriétés
IUPAC Name |
2-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-3-16(21)19-12-5-4-6-13(10-12)20-17(22)14-8-7-11(2)9-15(14)18/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATJTKAMEFFIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5823706.png)

![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5823728.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5823732.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)

![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)



![N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823826.png)